molecular formula C13H12F3NO B13598759 2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-YL)ethan-1-amine

2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-YL)ethan-1-amine

Cat. No.: B13598759
M. Wt: 255.23 g/mol
InChI Key: LWYOQYNASKLWLW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-amine is an organic compound with the molecular formula C13H12F3NO. This compound is characterized by the presence of a trifluoromethyl group and a methoxynaphthalene moiety, making it a unique structure in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-amine typically involves the reaction of 4-methoxynaphthalene with trifluoroacetaldehyde and ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted naphthalenes .

Scientific Research Applications

2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to various biological effects. The methoxynaphthalene moiety contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethyl group and the methoxynaphthalene moiety makes 2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-amine unique. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H12F3NO

Molecular Weight

255.23 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-methoxynaphthalen-1-yl)ethanamine

InChI

InChI=1S/C13H12F3NO/c1-18-11-7-6-10(12(17)13(14,15)16)8-4-2-3-5-9(8)11/h2-7,12H,17H2,1H3

InChI Key

LWYOQYNASKLWLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(C(F)(F)F)N

Origin of Product

United States

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